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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue expression profile, molecular

function, and key signaling pathways of the Trafficking Protein Particle Complex Subunit 14

(TRAPPC14), also known as TRAP-14. The information is presented with a focus on

quantitative data, detailed experimental methodologies, and visual representations of molecular

interactions to support advanced research and therapeutic development.

TRAPPC14 Expression Profile in Human Tissues
TRAPPC14 exhibits a widespread but variable expression pattern across human tissues at

both the mRNA and protein levels. The following tables summarize the available quantitative

and semi-quantitative data, providing a comparative reference for its expression landscape.

Quantitative mRNA Expression of TRAPPC14
The following table presents the normalized Transcript Per Million (nTPM) values for

TRAPPC14 mRNA expression in a selection of human tissues, compiled from the Human

Protein Atlas and the Genotype-Tissue Expression (GTEx) project. This data offers a

quantitative measure of gene activity across different tissue types.
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Tissue
nTPM (Human Protein
Atlas)

nTPM (GTEx)

Testis 18.7 17.5

Brain (Cerebral Cortex) 8.5 9.2

Adrenal Gland 7.9 8.1

Thyroid Gland 7.8 7.5

Spleen 7.6 8.3

Lymph Node 7.3 7.9

Colon 6.8 7.1

Kidney 6.5 6.8

Lung 6.3 6.9

Liver 5.9 6.2

Heart Muscle 5.5 5.8

Skeletal Muscle 4.8 5.1

Adipose Tissue 4.5 4.9

Skin 4.2 4.6

Semi-Quantitative Protein Expression of TRAPPC14
Protein expression levels of TRAPPC14 have been assessed in various human tissues using

immunohistochemistry (IHC). The data, primarily from the Human Protein Atlas, is semi-

quantitative, categorized as high, medium, low, or not detected. It is important to note that for

some tissues, a reliable estimation of protein expression could not be performed.[1]
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Tissue Expression Level Staining Pattern

Testis High
Cytoplasmic/membranous in

seminiferous tubules

Cerebral Cortex Medium
Cytoplasmic in neurons and

glial cells

Kidney Medium Cytoplasmic in renal tubules

Liver Low Cytoplasmic in hepatocytes

Lung Low
Cytoplasmic in pneumocytes

and alveolar macrophages

Spleen Low
Cytoplasmic in cells of the red

and white pulp

Colon Low Cytoplasmic in glandular cells

Heart Muscle Not detected -

Skeletal Muscle Not detected -

Experimental Protocols for TRAPPC14 Detection
Accurate detection and quantification of TRAPPC14 are crucial for research. Below are

detailed, generalized protocols for immunohistochemistry and Western blotting, which can be

adapted and optimized for specific experimental needs.

Immunohistochemistry (IHC) Protocol for TRAPPC14
This protocol outlines the steps for detecting TRAPPC14 in formalin-fixed, paraffin-embedded

(FFPE) tissue sections.

Reagents and Materials:

Xylene

Ethanol (100%, 95%, 70%)
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Deionized water

Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

Primary antibody against TRAPPC14 (validated for IHC)

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB chromogen substrate

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70%

(1 minute).

Rinse with deionized water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval solution.

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.
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Peroxidase Blocking:

Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous

peroxidase activity.

Rinse with PBS.

Blocking:

Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific

antibody binding.

Primary Antibody Incubation:

Incubate with the primary TRAPPC14 antibody at the recommended dilution overnight at

4°C.

Secondary Antibody and Detection:

Rinse with PBS.

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

Rinse with PBS.

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

Chromogenic Detection:

Rinse with PBS.

Incubate with DAB substrate until the desired brown color develops.

Rinse with deionized water.

Counterstaining and Mounting:

Counterstain with hematoxylin.
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Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Western Blot Protocol for TRAPPC14
This protocol describes the detection of TRAPPC14 in protein lysates from tissues or cells.

Reagents and Materials:

RIPA buffer with protease inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Running buffer

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against TRAPPC14 (validated for Western blotting)

HRP-conjugated secondary antibody

ECL chemiluminescence substrate

Procedure:

Protein Extraction and Quantification:

Lyse cells or tissues in RIPA buffer on ice.

Centrifuge to pellet cellular debris and collect the supernatant.
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Determine protein concentration using a BCA assay.

Sample Preparation and SDS-PAGE:

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

Load equal amounts of protein onto an SDS-PAGE gel.

Run the gel until the dye front reaches the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry

transfer system.

Blocking:

Incubate the membrane in blocking buffer for 1 hour at room temperature to block non-

specific binding sites.

Antibody Incubations:

Incubate the membrane with the primary TRAPPC14 antibody at the recommended

dilution overnight at 4°C.

Wash the membrane with TBST (3 x 5 minutes).

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane with TBST (3 x 5 minutes).

Incubate the membrane with ECL substrate.

Visualize the chemiluminescent signal using an imaging system.

Signaling Pathways and Molecular Interactions
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TRAPPC14 functions as a key component of the TRAPP II complex and is involved in crucial

cellular processes, including vesicle trafficking and ciliogenesis. It has also been linked to the

Hippo signaling pathway.

TRAPPC14 in the TRAPP II Complex and Ciliogenesis
TRAPPC14 is a specific subunit of the Transport Protein Particle (TRAPP) II complex, a multi-

subunit tethering factor involved in vesicle transport. The TRAPP II complex plays a critical role

in the late Golgi trafficking.[2][3][4] A key function of TRAPPC14 within this complex is to

mediate the tethering of preciliary vesicles to the mother centriole during the formation of the

primary cilium, a sensory organelle on the cell surface.[2][3][4] This process is essential for

proper ciliogenesis.[2][3][4]
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TRAPPC14-mediated tethering of preciliary vesicles.

TRAPPC14 and the Hippo Signaling Pathway
Emerging evidence suggests a potential link between TRAPPC14 and the Hippo signaling

pathway, a critical regulator of organ size and cell proliferation. While the exact mechanisms

are still under investigation, TRAPPC14 may interact with components of the Hippo pathway,

potentially influencing the activity of the downstream effectors YAP and TAZ.
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Potential interaction of TRAPPC14 with the Hippo pathway.

Conclusion
This technical guide provides a consolidated resource on the expression and function of

TRAPPC14. The quantitative expression data, detailed experimental protocols, and visualized
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signaling pathways offer a solid foundation for researchers and professionals in drug

development to further investigate the roles of TRAPPC14 in health and disease. Future

studies are warranted to fully elucidate the quantitative protein expression landscape and the

precise molecular mechanisms by which TRAPPC14 contributes to cellular processes and

signaling networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TRAPPC14 protein expression summary - The Human Protein Atlas [proteinatlas.org]

2. The C7orf43/TRAPPC14 component links the TRAPPII complex to Rabin8 for preciliary
vesicle tethering at the mother centriole during ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

3. The C7orf43/TRAPPC14 component links the TRAPPII complex to Rabin8 for preciliary
vesicle tethering at the mother centriole during ciliogenesis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. research.birmingham.ac.uk [research.birmingham.ac.uk]

To cite this document: BenchChem. [In-Depth Technical Guide to TRAP-14 (TRAPPC14)
Expression and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165488#trap-14-expression-profile-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

